molecular formula C16H23N3O4S B4122172 Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- CAS No. 53162-48-4

Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-

Cat. No.: B4122172
CAS No.: 53162-48-4
M. Wt: 353.4 g/mol
InChI Key: AIDXHLYYJXTFBK-UHFFFAOYSA-N
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Description

The compound "Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-" is a sulfonamide derivative featuring a piperidine moiety linked via a sulfonyl group to a phenyl ring substituted with a nitro group at the 5-position and a second piperidinyl group at the 2-position. While direct synthesis data for this compound is unavailable in the provided evidence, analogous sulfonamide syntheses involve coupling aryl sulfonyl chlorides with piperidine under controlled pH conditions, followed by functionalization of substituents . The nitro and piperidinyl groups likely influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may modulate biological activity.

Properties

IUPAC Name

1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-19(21)14-7-8-15(17-9-3-1-4-10-17)16(13-14)24(22,23)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXHLYYJXTFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194521
Record name Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53162-48-4
Record name Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53162-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groupCommon reagents used in these reactions include nitric acid, sulfuric acid, and piperidine .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as molybdenum disulfide can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives are widely studied for their potential therapeutic benefits. The specific compound has been examined for its interactions with neurotransmitter systems, particularly in the context of treating conditions such as depression and anxiety:

  • Neuropharmacology : Research indicates that compounds with piperidine structures can influence serotonin and dopamine receptors, which are critical in mood regulation.
  • Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit antimicrobial properties, making them suitable for developing new antibiotics.

Case Study 1: Neuroactive Properties

A study highlighted the synthesis and evaluation of piperidine-based compounds for neuroactive properties. The research focused on binding affinity to serotonin receptors, revealing promising results that suggest potential use in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of piperidine derivatives against various bacterial strains. The findings indicated that these compounds could serve as effective agents in combating resistant bacterial infections, showcasing their therapeutic potential in infectious diseases .

Mechanism of Action

The mechanism of action of Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Sulfonamides with Varied Aromatic Substituents

Key Compounds :

1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine (): Substituents: 3,5-dichloro, 2-hydroxy on phenyl. Bioactivity: Demonstrates potent inhibition of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. Molecular Formula: C₁₁H₁₃Cl₂NO₃S (molar mass: ~310.1 g/mol).

5-(Piperidine-1-sulfonyl)pyridine-2-thiol (): Substituents: Pyridine-2-thiol group. Physical Properties: pKa = 8.49 (predicted), indicating moderate acidity. Molar mass = 258.36 g/mol, with a predicted density of 1.41 g/cm³ .

Comparison with Target Compound: The target compound’s 5-nitro and 2-piperidinyl substituents differ significantly from the chloro/hydroxyl or pyridine-thiol groups in the above analogs. The nitro group is a stronger electron-withdrawing substituent than chloro, which could increase sulfonamide acidity and enhance interactions with enzymes like BChE.

Piperidine Amides vs. Sulfonamides

Key Compounds :

Fentanyl Analogs ():

  • 4-Phenylamidopiperidines (e.g., fentanyl derivatives) exhibit potent opioid receptor agonism. Structure-activity relationship (SAR) studies highlight the critical role of the amide group and phenyl ring substitutions in modulating potency .
  • Example: N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) shows high analgesic efficacy in mice .

Cinnamoyl Piperidine Amides (): Compounds like N-[3-(3,4-methylenedioxyphenyl)-2-(E)-propenoyl]piperidine exhibit larvicidal activity (LD₅₀ = 1.07 µg/mg against S. frugiperda larvae) .

Comparison with Target Compound: Unlike amides, sulfonamides typically exhibit distinct bioactivity profiles due to differences in hydrogen-bonding capacity and electronic effects. While amides (e.g., fentanyl) target neurological pathways, sulfonamides like the target compound may prioritize enzyme inhibition. The nitro group’s electron-withdrawing nature could further differentiate its mechanism from larvicidal amides, which rely on propenoyl groups for activity .

Substituent Effects on Bioactivity and Physical Properties

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Bioactivity/Properties Reference
1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine 3,5-Cl, 2-OH C₁₁H₁₃Cl₂NO₃S 310.1 BChE inhibition
5-(Piperidine-1-sulfonyl)pyridine-2-thiol Pyridine-2-thiol C₁₀H₁₄N₂O₂S₂ 258.36 pKa = 8.49, moderate acidity
Cinnamoyl Piperidine Amide (e.g., ) Propenoyl, methylenedioxyphenyl - - Larvicidal (LD₅₀ = 1.07 µg/mg)
Target Compound 5-NO₂, 2-piperidinyl C₁₆H₂₂N₄O₄S* ~366.4* Hypothesized BChE/LOX inhibition N/A

*Hypothetical data inferred from structural analogs.

Key Insights :

  • Electron-Withdrawing Groups : Nitro substituents may enhance sulfonamide acidity and enzyme binding compared to chloro or hydroxyl groups.
  • Steric Effects : The dual piperidinyl groups in the target compound could hinder interactions with enzyme active sites relative to less bulky analogs.
  • Bioactivity Shift : Sulfonamides prioritize enzyme inhibition (e.g., BChE), whereas amides target neurological or larvicidal pathways.

Biological Activity

Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- is a synthetic compound notable for its complex structure that combines a piperidine ring with a nitrophenyl and sulfonamide moiety. This unique configuration suggests a range of potential biological activities, particularly in medicinal chemistry.

Structural Overview

  • Molecular Formula : C16H23N3O4S
  • Molecular Weight : Approximately 353.44 g/mol

The compound's structure indicates possible interactions with various biological targets, making it a candidate for therapeutic applications. The presence of both the nitro group and sulfonamide functionalities enhances its pharmacological profile, potentially affecting solubility and bioavailability.

Antimicrobial Properties

Piperidine derivatives, including this compound, have been investigated for their antimicrobial activities. Studies have shown that compounds with similar structures exhibit significant effectiveness against various bacterial strains. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Neuropharmacological Effects

The piperidine structure is associated with neuroactive properties. Research indicates that compounds containing piperidine rings can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety . The binding affinity of these compounds to serotonin and dopamine receptors is a key area of interest.

Enzyme Inhibition

Compounds similar to Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- have shown promising results in enzyme inhibition studies. Specifically, they have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The sulfonamide group contributes significantly to this activity, enhancing the compound's therapeutic potential.

Study on Antibacterial Activity

A recent study synthesized several piperidine derivatives and evaluated their antibacterial properties against multiple strains. Among these, compounds exhibiting strong activity were identified as potential candidates for further development in antibacterial therapies .

Table: Antibacterial Activity of Piperidine Derivatives

Compound IDBacterial StrainMIC (μg/mL)Notes
7bStaphylococcus aureus0.22Most active derivative
7mEscherichia coli0.30Moderate activity
7nPseudomonas aeruginosa0.45Weak to moderate activity

Neuropharmacological Research

In studies focusing on the interaction of piperidine derivatives with neurotransmitter receptors, it was found that certain modifications to the piperidine structure could enhance binding affinity and selectivity towards serotonin receptors . This suggests the potential for developing new antidepressant medications based on this scaffold.

Q & A

Basic: What are the standard synthetic routes for preparing Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-?

Methodological Answer:
The compound can be synthesized via sulfonamide coupling. A common approach involves reacting 5-nitro-2-(piperidinyl)benzenesulfonyl chloride with piperidine in a polar aprotic solvent (e.g., dry pyridine) under reflux. The reaction typically proceeds at 80–100°C for 4–6 hours, followed by purification via column chromatography using ethyl acetate/hexane gradients. Yield optimization (~97%) is achieved by maintaining stoichiometric control and inert conditions .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.25–7.46 ppm, piperidine methylene signals at δ 1.40–3.01 ppm) .
  • X-ray Crystallography : Resolves chair conformations of the piperidine ring and dihedral angles (e.g., 63.2° between sulfonyl-linked rings) .
  • FTIR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (NO₂, ~1520–1340 cm⁻¹) functional groups .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Advanced: How can computational methods elucidate electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Employ B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., ~4.5 eV for nitro-substituted derivatives), molecular electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding interactions with targets like carbonic anhydrase II (PDB: 4iwz) using AutoDock Vina. Key residues (e.g., Zn²⁺-coordinated His94) show hydrogen bonding with sulfonyl groups .

Advanced: How to resolve contradictions in crystallographic data (e.g., dihedral angles)?

Methodological Answer:
Discrepancies in dihedral angles (e.g., 63.2° vs. 49.8° in prior studies) arise from steric hindrance of the sulfonyl group. Validate via:

  • Multi-technique analysis : Compare X-ray data with neutron diffraction or cryo-EM.
  • DFT Geometry Optimization : Relax crystal structures computationally to assess energy-minimized conformers .

Advanced: What structure-activity relationships (SAR) guide analog design?

Methodological Answer:

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing HOMO-LUMO transitions (ΔE ~4.2 eV) and improving binding to hydrophobic enzyme pockets .
  • Piperidine Substitution : Bulky substituents (e.g., 3-bromophenyl in analog 32) increase steric hindrance, reducing off-target interactions .
  • Sulfonyl Linker : Polar interactions with basic residues (e.g., Lys/Arg) improve solubility and target affinity .

Advanced: How to troubleshoot low purity in synthetic batches?

Methodological Answer:

  • Chromatography : Optimize mobile phases (e.g., methanol:buffer, 65:35) for HPLC, adjusting pH to 4.6 with acetic acid .
  • Recrystallization : Use ethanol/xylene mixtures under reflux, followed by slow cooling to isolate crystalline solids .
  • TLC Monitoring : Employ UV-active spots (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Advanced: What role do electronic effects play in spectroscopic data interpretation?

Methodological Answer:

  • Nitro Group : Redshifts UV-Vis absorption (λmax ~350 nm) due to n→π* transitions.
  • Piperidine Ring : Chair conformation (Q=0.5882 Å, θ=180°) alters ¹H NMR coupling constants (J=5.4 Hz for axial protons) .
  • Sulfonyl Group : Deshields adjacent aromatic protons, shifting ¹H NMR signals upfield by ~0.3 ppm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-

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